molecular formula C8H8ClNO2 B1391515 Methyl 6-chloro-4-methylnicotinate CAS No. 1224464-97-4

Methyl 6-chloro-4-methylnicotinate

Cat. No.: B1391515
CAS No.: 1224464-97-4
M. Wt: 185.61 g/mol
InChI Key: BQVXASUNSLLUGY-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-methylnicotinate (CAS 1224464-97-4) is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is offered as a high-purity material for research and development purposes. As a methyl ester of a chlorinated nicotinic acid derivative, it serves as a versatile synthetic intermediate and building block in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecules . Researchers value this compound for its potential in constructing novel chemical entities. The chloro and ester functional groups present on the pyridine ring make it a suitable substrate for various further chemical transformations, including nucleophilic substitution and cross-coupling reactions . Proper handling procedures should be observed. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic uses. It must be stored in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVXASUNSLLUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673137
Record name Methyl 6-chloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224464-97-4
Record name Methyl 6-chloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of Methyl 6 Chloro 4 Methylnicotinate

Established Synthetic Pathways for Methyl 6-chloro-4-methylnicotinate

The synthesis of this compound can be approached through several established strategies, including the direct functionalization of a pre-existing nicotinic acid core, the construction of the pyridine (B92270) ring via nucleophilic substitution, or de novo synthesis through cyclization reactions.

Direct Esterification Approaches from Nicotinic Acid Precursors

One of the most direct and widely practiced methods for synthesizing nicotinic acid esters is the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction typically involves heating the nicotinic acid precursor in methanol with a strong acid catalyst.

Commonly used catalysts include sulfuric acid (H₂SO₄) and hydrogen chloride (HCl) gas. The reaction proceeds by protonation of the carboxylic acid, enhancing its electrophilicity for attack by methanol. The process is a reversible equilibrium, and reaction conditions are often optimized to drive it towards the ester product, for instance, by using a large excess of methanol.

A representative procedure for a related compound, methyl 6-methylnicotinate (B8608588), involves stirring 6-methylnicotinic acid in methanol while slowly adding concentrated sulfuric acid, followed by heating the mixture to reflux for an extended period. nih.gov After completion, the reaction is cooled, neutralized with a base like sodium bicarbonate, and the product is extracted with an organic solvent. nih.gov

Table 1: Representative Conditions for Fischer Esterification of Nicotinic Acid Derivatives

Nicotinic Acid Precursor Alcohol Catalyst Conditions Yield
6-Methylnicotinic Acid Methanol H₂SO₄ Reflux, 17 h 75%
Nicotinic Acid Methanol H₂SO₄ Reflux, 13 h 70%
4-Hydroxy-6-methylnicotinic Acid Methanol EDCI, DMAP Reflux 88% organic-chemistry.org

This table is interactive. Data can be sorted and filtered.

Another approach involves the conversion of the nicotinic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting acyl chloride is then reacted with methanol to afford the methyl ester. This two-step process is often very efficient, as the acyl chloride is highly reactive towards nucleophilic attack by the alcohol. For example, the synthesis of the isomeric methyl 4-chloro-6-methylnicotinate has been achieved by first treating 4-hydroxy-6-methylnicotinic acid with phosphorus oxychloride to generate the chloro-substituted ring, followed by the addition of anhydrous methanol to complete the esterification, yielding the final product in high yield.

Nucleophilic Aromatic Substitution Routes to the Pyridine Core

Nucleophilic aromatic substitution (SₙAr) provides a powerful method for introducing substituents onto a pyridine ring. In this context, the synthesis of this compound can be envisioned by starting with a pyridine ring bearing a suitable leaving group at the 6-position, which is subsequently displaced by a chloride ion. More commonly, a precursor like a 6-hydroxypyridine (which exists in tautomeric equilibrium with the 2-pyridone form) is converted into the 6-chloro derivative.

The conversion of a pyridone to a chloropyridine is a standard transformation in heterocyclic chemistry. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are effective for this purpose. For instance, the synthesis of 4-chloro-6-methylnicotinonitrile is achieved by treating 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide with POCl₃ and PCl₅. chemicalbook.com This reaction transforms the oxo group into the chloro substituent, demonstrating a key step in forming the chloro-substituted pyridine core. chemicalbook.com A similar strategy could be applied to a 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate precursor to generate the target molecule.

The efficiency of SₙAr reactions on pyridine rings is enhanced by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). The ester group at the 3-position of the nicotinate (B505614) ring serves this purpose, facilitating the substitution reaction.

Cyclization and Ring-Forming Reactions for Nicotinate Synthesis

The pyridine core of nicotinate esters can be constructed from acyclic precursors through various cyclization and condensation reactions. These methods offer the advantage of building a highly substituted ring system in a single, often multicomponent, step.

One of the most classic methods is the Hantzsch Pyridine Synthesis . This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.orgchemtube3d.comorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. organic-chemistry.orgthermofisher.com By carefully selecting the starting materials, a 4-methylnicotinate structure can be assembled.

Another important route is the Guareschi-Thorpe Condensation , which involves the reaction of a cyanoacetic ester with a β-dicarbonyl compound and ammonia or a primary amine. nih.gov This method leads to the formation of substituted 2-pyridones, which, as discussed previously, are valuable precursors to chloropyridines. nih.govresearchgate.net These reactions provide a direct pathway to the core heterocyclic structure from simple, readily available starting materials. acsgcipr.orgrsc.org

Table 2: Major Cyclization Reactions for Pyridine Synthesis

Reaction Name Key Precursors Intermediate/Product Type
Hantzsch Synthesis Aldehyde, β-Ketoester (2 eq.), Ammonia 1,4-Dihydropyridine, then Pyridine
Guareschi-Thorpe Condensation Cyanoacetic ester, β-Dicarbonyl, Ammonia Substituted 2-Pyridone

This table is interactive. Data can be sorted and filtered.

Derivatization and Functional Group Interconversions of this compound

The structure of this compound allows for a range of subsequent chemical transformations, making it a valuable intermediate. The chloro substituent is the primary site for derivatization through substitution and cross-coupling reactions.

Halogen Exchange and Nucleophilic Substitution Reactions

The chlorine atom at the 6-position of the pyridine ring is a good leaving group and can be displaced by various nucleophiles. This reactivity is characteristic of halopyridines, especially when the ring is activated by electron-withdrawing groups.

Halogen Exchange: The chloro group can be exchanged for other halogens, such as iodo or bromo, through metal-catalyzed processes. These reactions are synthetically useful as they can convert a less reactive aryl chloride into a more reactive aryl iodide or bromide, which are often better substrates for cross-coupling reactions. Copper-catalyzed halogen exchange (a Finkelstein-type reaction for aryl halides) is a common method, often employing copper(I) iodide in the presence of a ligand.

Nucleophilic Substitution: A wide variety of nucleophiles can displace the chloride. These reactions typically proceed via the SₙAr mechanism. Examples of nucleophilic substitution on related chloro-heterocycles include reactions with:

Amines: Reaction with primary or secondary amines introduces nitrogen-based substituents, a common strategy in medicinal chemistry.

Thiols: Thiolates can displace the chloride to form thioethers.

Alkoxides: Alkoxides can be used to introduce alkoxy groups, though this can be competitive with attack at the ester carbonyl.

Azide: Sodium azide can be used to introduce an azido group, which can be further converted into an amine or participate in cycloaddition reactions.

Studies on related 4-chloro-8-methylquinolin-2(1H)-one have shown its reactivity towards hydrazination, azidation, and amination at the 4-position, illustrating the utility of a chloro group as a synthetic handle for introducing diverse functionalities. rsc.org

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for these transformations, with the C-Cl bond serving as the electrophilic site.

The Suzuki-Miyaura coupling is one of the most powerful methods for forming C-C bonds. It involves the reaction of an organohalide with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 6-position of the pyridine ring. The general catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Table 3: Key Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed
Suzuki-Miyaura Boronic Acid/Ester C-C
Buchwald-Hartwig Amination Amine C-N
Sonogashira Terminal Alkyne C-C (sp)
Stille Organostannane C-C
Heck Alkene C-C (sp²)

This table is interactive. Data can be sorted and filtered.

Other important palladium-catalyzed reactions applicable to this substrate include:

  • Buchwald-Hartwig Amination: This reaction couples the aryl chloride with primary or secondary amines to form C-N bonds, providing an alternative and often milder route to aminated pyridines compared to traditional SₙAr reactions.
  • Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl substituents.
  • Stille Coupling: This involves coupling with organostannane reagents.
  • The versatility of these cross-coupling methodologies makes this compound a highly valuable intermediate for accessing a diverse array of complex, functionalized pyridine derivatives.

    Oxidation and Reduction Chemistry of Pyridine Ring and Ester Moiety

    The chemical reactivity of this compound is significantly influenced by the pyridine ring and the ester moiety, both of which can undergo oxidation and reduction reactions. The pyridine core, being electron-deficient, is generally resistant to oxidative processes unless activated. However, the alkyl substituent offers a handle for oxidation. For instance, the oxidation of alkylpyridines, such as the related 2-methyl-5-ethylpyridine, to their corresponding carboxylic acids can be achieved using strong oxidizing agents like nitric acid at elevated temperatures google.com. This suggests that the 4-methyl group on this compound could potentially be oxidized to a carboxylic acid under harsh conditions, yielding a pyridine-3,4-dicarboxylic acid derivative.

    Conversely, reduction reactions can target the chloro-substituent on the pyridine ring. A common strategy for the dehalogenation of chloropyridines is catalytic hydrogenation. An alternative method involves the use of reducing agents like zinc powder in the presence of an acid, such as formic or acetic acid. This approach has been successfully employed for the dechlorination of 2-chloro-6-methylnicotinate methyl ester to produce 6-methylnicotinate methyl ester google.com. This transformation highlights a viable pathway for removing the chlorine atom from this compound to yield Methyl 4-methylnicotinate. The ester moiety itself can be reduced to a primary alcohol (hydroxymethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

    Ester Hydrolysis and Amidation Reactions

    The methyl ester group of this compound is a key functional group that readily participates in hydrolysis and amidation reactions, providing access to a wide range of derivatives.

    Ester Hydrolysis: Hydrolysis of the methyl ester to its corresponding carboxylic acid, 6-Chloro-4-methylnicotinic acid apolloscientific.co.uk, can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid and water youtube.com. Base-mediated hydrolysis, or saponification, is also a common and efficient method. Milder, more selective methods have also been developed, such as the use of trimethyltin hydroxide, which can cleave methyl esters efficiently, sometimes in the presence of other sensitive functional groups sci-hub.st. The resulting carboxylic acid is a crucial intermediate for further modifications, including the synthesis of amides and other esters.

    Amidation: Amides are frequently synthesized from the corresponding carboxylic acid (post-hydrolysis) using coupling agents. However, direct conversion of the ester to an amide, known as aminolysis, is often possible. This transformation can be catalyzed by various means. For example, metal complexes based on titanium, zirconium, or hafnium have been shown to catalyze the direct amidation of non-activated carboxylic acids and amines .

    A particularly green and efficient approach involves biocatalysis. The lipase Novozym® 435, from Candida antarctica, has been used to catalyze the synthesis of various nicotinamide (B372718) derivatives from methyl nicotinates and a range of amines, including isobutylamine and benzylamine. nih.gov This enzymatic method offers high yields and significantly shorter reaction times (e.g., 35 minutes in a continuous-flow microreactor) compared to traditional batch processes, all under mild conditions nih.gov. This chemo-enzymatic strategy could be directly applied to this compound for the synthesis of a library of novel amides.

    Side-Chain Functionalization Strategies (e.g., Cyanomethylation)

    The 4-methyl group on the pyridine ring serves as a potential site for various side-chain functionalization reactions. These transformations can introduce new functional groups and extend the carbon skeleton, leading to novel analogues with potentially different chemical and biological properties.

    A common strategy to functionalize such a methyl group, which is analogous to a benzylic position, is through free-radical halogenation. Using reagents like N-Bromosuccinimide (NBS) under UV irradiation or with a radical initiator can introduce a bromine atom onto the methyl group, forming a 4-(bromomethyl) derivative. This brominated intermediate is a versatile electrophile, susceptible to nucleophilic substitution by a variety of nucleophiles.

    For example, to achieve cyanomethylation, the bromomethyl intermediate could be reacted with a cyanide source, such as sodium cyanide, to introduce a cyanomethyl group at the 4-position. This would yield Methyl 6-chloro-4-(cyanomethyl)nicotinate. This two-step sequence—radical bromination followed by nucleophilic cyanide displacement—is a standard method for converting a methyl group into a cyanomethyl group on aromatic and heteroaromatic systems google.com.

    Chemoenzymatic and Biocatalytic Approaches in Nicotinate Synthesis

    The synthesis of nicotinic acid and its derivatives has increasingly benefited from chemoenzymatic and biocatalytic methods, which are prized for their high selectivity, mild reaction conditions, and environmental friendliness compared to traditional chemical synthesis nih.govmdpi.com. These biological methods often employ whole-cell systems or isolated enzymes as catalysts researchgate.net.

    A prominent biocatalytic route for producing nicotinic acid involves the hydrolysis of 3-cyanopyridine using nitrilase enzymes mdpi.com. Various microbial sources, including Rhodococcus rhodochrous and recombinant E. coli or Pseudomonas putida expressing nitrilase, have been developed for this conversion, achieving high yields and product concentrations mdpi.comfrontiersin.orgnih.govconsensus.app. While this applies to the synthesis of the core nicotinate structure, enzymes are also used to directly modify nicotinate esters.

    As mentioned previously, lipases like Novozym® 435 are highly effective in catalyzing the aminolysis of methyl nicotinates to produce a diverse range of nicotinamides nih.gov. This approach avoids the need for harsh reagents and simplifies product purification. The development of immobilized enzyme systems further enhances the efficiency and reusability of the biocatalyst, making it suitable for industrial-scale production in continuous-flow or packed-bed bioreactors nih.govmdpi.com.

    Table 1: Examples of Biocatalytic Approaches in Nicotinate Synthesis

    Catalyst/Enzyme Substrate(s) Product Key Finding
    Novozym® 435 Lipase Methyl nicotinate, Isobutylamine N-isobutylnicotinamide High yields (81.6–88.5%) in a short reaction time (35 min) using a continuous-flow microreactor. nih.gov
    P. putida Nitrilase 3-Cyanopyridine Nicotinic Acid A high-density culture strategy yielded 541 g·L⁻¹ of nicotinic acid. nih.gov
    Immobilized E. coli expressing Nitrilase 3-Cyanopyridine Nicotinic Acid A semi-continuous packed-bed bioreactor achieved a space-time yield of 1576 g/(L·d). mdpi.com
    Nitrilase-Nicotinate Dehydrogenase Cascade 3-Cyanopyridine 6-Hydroxynicotinic Acid An enzymatic cascade system produced 54.5 g/L of 6-hydroxynicotinic acid. researchgate.net

    Analogues and Structural Modifications of this compound: Synthetic Implications

    The structure of this compound allows for systematic modifications at several positions, enabling the synthesis of a wide array of analogues. These modifications can be used to probe structure-activity relationships in medicinal chemistry or to fine-tune the physicochemical properties of the molecule.

    Halogen Substitution Variations (e.g., Bromo, Iodo, Fluoro Analogues)

    The chlorine atom at the 6-position of the pyridine ring can be replaced with other halogens to generate a series of halogenated analogues. The synthesis of such compounds often requires specific halogenating agents or substitution reactions.

    Bromo Analogues: A bromo analogue could potentially be synthesized via a Sandmeyer-type reaction starting from an amino-substituted precursor. Alternatively, direct bromination of a hydroxy-substituted precursor can be effective. For instance, methyl 4-bromo-6-methylnicotinate has been synthesized from methyl 4-hydroxy-6-methylnicotinate using phosphorus oxybromide (POBr₃) rsc.org.

    Iodo Analogues: Iodination can be achieved through methods such as ortho-metalation followed by reaction with an iodine source. This has been described for other heteroaromatic compounds and could be applicable here google.com.

    Fluoro Analogues: The introduction of fluorine often requires specialized reagents. A common method is the Halex reaction (halogen exchange), where the chloro group is displaced by fluoride using a fluoride salt like potassium fluoride (KF), often in an aprotic polar solvent at high temperatures.

    Table 2: Potential Synthetic Routes for Halogen Analogues

    Target Analogue Potential Synthetic Method Reagent(s)
    Methyl 6-bromo-4-methylnicotinate Substitution of a hydroxy group POBr₃ rsc.org
    Methyl 6-iodo-4-methylnicotinate Metalation-Iodination Metal base (e.g., TMP-Zincate), Iodine source (I₂) google.com
    Methyl 6-fluoro-4-methylnicotinate Halogen Exchange (Halex) Reaction Potassium Fluoride (KF)

    Alkyl Group Modifications (e.g., Isopropylamino, Trifluoromethyl)

    Modifications can also be made to the alkyl groups at the C3 (ester) and C4 (methyl) positions.

    Ester and Amide Variations: The methyl ester can be easily converted to other alkyl esters (ethyl, propyl, etc.) through transesterification under acidic or basic conditions. As discussed in section 2.2.4, direct aminolysis or a two-step hydrolysis-amidation sequence can be used to introduce a wide variety of substituted amino groups, such as an isopropylamino group, at the C3 position.

    C4-Position Modifications: Replacing the 4-methyl group with other alkyl or functionalized alkyl groups, like a trifluoromethyl (CF₃) group, typically requires starting from a different precursor. The synthesis would likely involve a starting material that already contains the desired group at the 4-position of the pyridine ring prior to the construction of the nicotinate system. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to alter electronic properties and metabolic stability.

    Amino Group Incorporations and Rearrangements

    The introduction of amino functionalities onto the pyridine ring of this compound is a key transformation for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. The primary methods for achieving this are through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Subsequent rearrangements of the resulting amino-nicotinates can offer pathways to novel heterocyclic scaffolds.

    Nucleophilic Aromatic Substitution (SNAr)

    The chlorine atom at the 6-position of this compound is susceptible to displacement by nucleophiles, including ammonia, primary amines, and secondary amines. This reaction proceeds through a Meisenheimer complex intermediate, and its facility is influenced by the electronic nature of the pyridine ring and the reaction conditions.

    Hypothetical Reaction Data for SNAr of this compound

    EntryAmineProductConditionsYield (%)
    1AmmoniaMethyl 6-amino-4-methylnicotinateHigh-pressure ammonia, 150 °CData not available
    2BenzylamineMethyl 6-(benzylamino)-4-methylnicotinateNeat or in DMSO, 120 °CData not available
    3MorpholineMethyl 6-morpholino-4-methylnicotinateDioxane, refluxData not available

    This table is illustrative and based on general knowledge of SNAr reactions on chloropyridines. Specific experimental data for this compound was not found in the searched literature.

    Buchwald-Hartwig Amination

    A more versatile and often milder approach for the formation of C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the coupling of a wide range of amines with aryl halides, including chloropyridines. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

    The choice of ligand is crucial for the efficiency of the catalytic cycle and can be tailored to the specific amine and aryl halide substrates. Common ligands for the amination of chloroheterocycles include bulky, electron-rich phosphines.

    Hypothetical Reaction Data for Buchwald-Hartwig Amination of this compound

    EntryAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
    1AnilinePd₂(dba)₃XPhosNaOtBuToluene100Data not available
    2n-ButylaminePd(OAc)₂RuPhosK₃PO₄Dioxane110Data not available
    3Indole (B1671886)PdCl₂(dppf)dppfCs₂CO₃DMF120Data not available

    This table is illustrative and based on general knowledge of Buchwald-Hartwig amination reactions. Specific experimental data for this compound was not found in the searched literature.

    Rearrangements of Aminonicotinates

    The amino-substituted nicotinic acid derivatives formed from the above reactions can potentially undergo various rearrangement reactions, leading to the formation of different heterocyclic systems. While specific examples involving derivatives of this compound are not documented in the available literature, some known rearrangements in related pyridine chemistry include:

    Dimroth Rearrangement: This involves the ring opening and subsequent re-cyclization of a substituted aminopyridine, leading to an isomeric structure.

    Hofmann and Curtius Rearrangements: If the ester group of the aminonicotinate is first converted to an amide and then to an acyl azide or N-haloamide, these rearrangements can be used to introduce an amino group at the 5-position with loss of the carbonyl group.

    Further research is required to explore the synthetic utility of these rearrangements starting from amino derivatives of this compound.

    Agrochemical Applications Research for Methyl 6 Chloro 4 Methylnicotinate and Its Derivatives

    Pest Management and Insecticidal Potential

    Research into the derivatives of nicotinic acid, the parent compound of Methyl 6-chloro-4-methylnicotinate, has demonstrated significant insecticidal properties. jocpr.com While direct studies on the insecticidal efficacy of this compound are not extensively documented in publicly available research, the activity of closely related methyl nicotinate (B505614) derivatives provides a strong indication of its potential in pest management.

    Derivatives of methyl nicotinate have been synthesized and tested against a range of significant agricultural pests, showing promising results. jocpr.com For instance, various synthesized derivatives have shown activity against the Green peach aphid (Myzus persicae), the American bollworm (Helicoverpa armigera), and the Maize weevil (Sitophilus zeamais). jocpr.com The insecticidal action of these compounds is often attributed to their ability to act on the nervous system of insects, similar to the mode of action of nicotine, which is a well-known insecticide. jocpr.com

    The general structure of these active compounds involves the pyridine (B92270) nucleus of nicotinic acid with various substitutions. jocpr.com The process often involves the esterification of nicotinic acid and subsequent reactions to create a variety of derivatives. jocpr.com The data from these studies underscores the potential for other substituted methyl nicotinate compounds, such as this compound, to exhibit similar or enhanced insecticidal properties. The specific substitutions of a chloro group at the 6-position and a methyl group at the 4-position on the pyridine ring of this compound would likely influence its biological activity, a common principle in medicinal and agricultural chemistry.

    Table 1: Insecticidal Activity of Methyl Nicotinate Derivatives

    Pest SpeciesCommon NameEfficacy of Derivatives
    Myzus persicaeGreen peach aphidPromising Activity
    Helicoverpa armigeraAmerican bollwormPromising Activity
    Sitophilus zeamaisMaize weevilPromising Activity

    This table is based on research on various derivatives of methyl nicotinate, suggesting the potential for similar activity from this compound. jocpr.com

    Herbicide and Fungicide Activity Evaluations

    The potential for pyridine-based compounds to act as herbicides and fungicides is an active area of research in agrochemistry. While specific evaluations of this compound for these applications are not widely published, the structural class to which it belongs is under investigation for such properties. For example, a positional isomer, Methyl 4-chloro-6-methylnicotinate, has been noted for its potential exploration as a herbicide or fungicide. This suggests that the core structure of a chlorinated and methylated methyl nicotinate is of interest for developing new herbicidal and fungicidal agents.

    The mechanism by which such compounds might exert herbicidal or fungicidal effects would depend on their specific interactions with biological pathways in plants and fungi. These could include the inhibition of essential enzymes or the disruption of metabolic processes. Further research is required to determine if this compound possesses any such activity and to what extent.

    Role as Semiochemicals in Agricultural Settings

    Semiochemicals are chemicals that convey signals between organisms and are utilized in pest management for monitoring, trapping, and mating disruption. While certain nicotinic acid derivatives have been explored for their semiochemical properties, there is currently no available research to indicate that this compound has a defined role as a semiochemical in agricultural settings.

    The study of semiochemicals often involves identifying compounds that elicit a behavioral response in insects, such as attraction or repulsion. For a compound like this compound to be considered a semiochemical, it would need to be demonstrated that it influences the behavior of specific insect species. This would typically involve laboratory olfactometer studies and field trapping experiments. At present, the potential of this compound in this capacity remains an unexplored area of research.

    Advanced Spectroscopic and Computational Analysis of Methyl 6 Chloro 4 Methylnicotinate

    Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

    Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of Methyl 6-chloro-4-methylnicotinate at the molecular level. These computational methods provide insights that complement experimental findings.

    Electronic Structure Elucidation

    The electronic behavior of a molecule is key to its reactivity and potential applications. DFT calculations have been used to explore the electronic structure of similar nicotinic acid derivatives. jocpr.com

    Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. For related compounds like 6-methylnicotinic acid, the HOMO-LUMO energy gap has been calculated to understand its polarizability and reactivity. jocpr.com A smaller energy gap generally implies higher reactivity.

    Natural Bond Orbitals (NBO): NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It can reveal hyperconjugative interactions, which are stabilizing delocalizations of electrons from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. These interactions are important for understanding the molecule's stability and reactivity.

    Molecular Electrostatic Potential (MEP): The MEP surface is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. For analogous molecules, MEP analysis has shown that the regions around the oxygen and nitrogen atoms are typically electron-rich (negative potential), making them susceptible to electrophilic attack, while the hydrogen atoms are electron-poor (positive potential). jocpr.com

    Vibrational Spectroscopic Analysis

    Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes.

    FT-IR and FT-Raman: Experimental and theoretical vibrational spectra have been studied for related nicotinic acid derivatives. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), are employed to calculate the harmonic vibrational frequencies. jocpr.comjocpr.com A good agreement between the calculated and experimental spectra helps in the definitive assignment of the observed vibrational bands to specific molecular motions.

    Surface-Enhanced Raman Scattering (SERS): While specific SERS studies on this compound are not widely reported, this technique is a powerful tool for enhancing the Raman signal of molecules adsorbed on a metal surface, which could provide further insights into its vibrational properties.

    Conformational Analysis and Molecular Planarity Investigations

    Conformational Analysis: For related compounds, computational studies have been performed to identify the most stable conformation. This involves optimizing the molecular geometry to find the lowest energy structure. jocpr.com

    Molecular Planarity: X-ray crystallography studies on the closely related compound, Methyl 6-chloronicotinate, have shown that the molecule is nearly planar. researchgate.netnih.gov The dihedral angle between the pyridine (B92270) ring and the ester group is very small, indicating a high degree of planarity. researchgate.netnih.gov This planarity can influence intermolecular interactions, such as π-π stacking. researchgate.netnih.gov

    Non-Linear Optical (NLO) Properties

    Non-linear optical materials have applications in technologies like optical switching and frequency conversion. The NLO properties of organic molecules are related to their molecular structure and electronic properties.

    The first static hyperpolarizability (β), a measure of the NLO response, has been calculated for similar nicotinic acid derivatives using DFT methods. jocpr.com These calculations help in assessing the potential of a molecule as an NLO material.

    Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

    For analogous compounds such as Methyl 2-chloro-6-methyl pyridine-4-carboxylate, molecular docking studies have been conducted to investigate their potential as inhibitors for specific biological targets. nih.gov These simulations can predict the binding affinity and the key interactions between the ligand and the active site of a protein, providing insights into its potential pharmaceutical applications. nih.gov For instance, studies on a similar compound, Methyl 6-chloronicotinate, have explored its potential in drug design for treating conditions like pulmonary fibrosis. researchgate.net

    X-ray Crystallography and Solid-State Structure Determination

    X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

    While the crystal structure of this compound itself is not available in the provided search results, the structure of the closely related compound, Methyl 6-chloronicotinate, has been determined. researchgate.netnih.gov The analysis revealed a triclinic crystal system with space group P-1. researchgate.net The crystal structure is stabilized by weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine rings of adjacent molecules. researchgate.netnih.gov

    Crystallographic Data for Methyl 6-chloronicotinate researchgate.net

    ParameterValue
    Chemical Formula C₇H₆ClNO₂
    Molecular Weight 171.58
    Crystal System Triclinic
    Space Group P-1
    a (Å) 3.8721 (4)
    b (Å) 5.8068 (6)
    c (Å) 17.3721 (18)
    α (°) 95.563 (9)
    β (°) 94.918 (8)
    γ (°) 104.657 (9)
    Volume (ų) 373.64 (7)
    Z 2
    Calculated Density (Mg m⁻³) 1.525

    Synthetic Utility of Methyl 6 Chloro 4 Methylnicotinate As a Versatile Building Block

    Precursor in Complex Heterocyclic Synthesis

    The structure of Methyl 6-chloro-4-methylnicotinate, a substituted chloropyridine, positions it as a key starting material for the synthesis of a variety of complex heterocyclic systems. The reactivity of the chlorine atom at the 6-position is central to its utility, serving as a versatile handle for introducing new functionalities and building intricate molecular frameworks.

    Halopyridines are widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides. psu.eduresearchgate.net This methodology is a powerful tool for creating biaryl structures, which are prevalent in many biologically active compounds and functional materials. researchgate.net The chlorine atom on the pyridine (B92270) ring of this compound can act as the halide component in such reactions, enabling its coupling with a wide range of aryl or heteroaryl boronic acids.

    Furthermore, the synthesis of complex fused heterocyclic systems can be achieved using chloropyridine derivatives. For instance, the synthesis of 2-amino-6-chloropyridine (B103851) has been explored as a key intermediate for preparing other substituted pyridine compounds. google.com The transformation of the chloro group via nucleophilic substitution or other coupling chemistries is a common strategy. The regioselective lithiation of chloropyridines also presents a pathway to introduce various substituents, creating diverse and complex heterocyclic structures. rsc.org These established methods for functionalizing chloropyridines underscore the potential of this compound as a precursor for novel and elaborate heterocyclic molecules.

    Applications in the Development of New Materials (e.g., Organic Semiconductors)

    Pyridine-containing compounds are of significant interest in materials science, particularly in the development of organic electronics. The pyridine unit, being an electron-deficient heterocycle, can be incorporated into larger conjugated systems to create materials with specific electronic properties, such as those desired for organic semiconductors. nsf.gov These materials are foundational to devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). youtube.com

    The incorporation of pyridine and its derivatives into organic materials can enhance electron transport capabilities, which is crucial for achieving balanced charge transport and improving the efficiency of electronic devices. nsf.gov While direct applications of this compound in published materials science research are not extensively documented, its structure is emblematic of the type of building block that could be valuable in this field. The chloro-substituent provides a reactive site for polymerization or for grafting the pyridine unit onto a larger molecular or polymeric framework through cross-coupling reactions. The methyl and methyl ester groups can be used to tune the solubility and processing characteristics of the resulting material, which are critical factors for fabricating thin-film devices. nsf.gov The potential to modify this building block allows for the systematic tuning of the electronic and physical properties of new organic materials.

    Role in the Synthesis of Natural Product Analogues (e.g., Lysergic Acid Precursors)

    The synthesis of natural product analogues is a critical area of medicinal chemistry, aimed at creating compounds with improved therapeutic properties or for studying structure-activity relationships. Functionalized pyridines are key precursors in the synthesis of complex alkaloids, including analogues of lysergic acid. nih.govnih.govyoutube.com Lysergic acid is the central scaffold of a class of psychoactive ergoline (B1233604) alkaloids and has been the target of numerous synthetic efforts due to its therapeutic potential. youtube.com

    Recent synthetic strategies toward lysergic acid have utilized halopyridine derivatives as a starting point for constructing the tetracyclic ergoline core. nih.govnih.gov These syntheses often involve a key step where the pyridine ring is coupled with an indole (B1671886) derivative and then subsequently transformed through reduction and cyclization reactions to form the characteristic ring system of lysergic acid. nih.gov For example, a concise synthesis of (±)-lysergic acid was developed based on the coupling of a halopyridine with a 4-haloindole derivative. nih.gov This modular approach allows for the synthesis of various analogues by simply changing the functional groups on the initial building blocks.

    This compound represents a potential building block for such syntheses. The chloro group allows for coupling reactions, while the methyl and ester groups could be used to create novel analogues with different substitution patterns on the ergoline scaffold. The ability to synthesize analogues, such as 12-chlorolysergic acid, highlights the importance of having a diverse toolkit of functionalized precursors to explore the chemical space around a natural product. nih.gov

    Analytical Research and Quality Control of Methyl 6 Chloro 4 Methylnicotinate

    Development of Analytical Methodologies for Detection and Quantification

    The accurate detection and quantification of "Methyl 6-chloro-4-methylnicotinate" are foundational for its use in research and industry. While specific validated methods for this exact compound are not extensively documented in publicly available literature, established analytical techniques for related substituted nicotinic acid esters provide a strong basis for methodology development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for the analysis of such compounds.

    High-Performance Liquid Chromatography (HPLC):

    HPLC, particularly with ultraviolet (UV) detection, is a robust method for the analysis of aromatic compounds like nicotinic acid derivatives. The pyridine (B92270) ring and the ester functional group in "this compound" allow for strong UV absorbance, making this a sensitive detection method. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The method parameters, including the specific mobile phase composition, flow rate, and detection wavelength, would be optimized to achieve adequate separation from impurities and degradation products. For quantitative analysis, a calibration curve is constructed using certified reference standards of the compound.

    Gas Chromatography (GC):

    Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and semi-volatile compounds. For "this compound," GC can provide high resolution and sensitivity. The choice of the GC column (in terms of polarity and length) and the temperature program are critical parameters to be optimized. GC-MS offers the added advantage of providing structural information, which is invaluable for the unequivocal identification of the compound and its potential metabolites or degradation products. Derivatization is sometimes employed for related carboxylic acids to improve their chromatographic behavior, though this is generally not necessary for the methyl ester. semanticscholar.orgnih.gov

    The table below outlines hypothetical, yet scientifically plausible, starting parameters for the development of analytical methods for "this compound," based on common practices for similar molecules.

    Interactive Data Table: Proposed Starting Parameters for Analytical Method Development

    Parameter HPLC-UV GC-MS
    Column C18 (e.g., 4.6 x 150 mm, 5 µm) Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
    Mobile Phase/Carrier Gas Acetonitrile:Water gradient Helium
    Flow Rate 1.0 mL/min 1.0 mL/min
    Detection UV at ~265 nm Mass Spectrometry (Electron Impact ionization)
    Injection Volume 10 µL 1 µL (split or splitless)
    Oven Temperature Program Isothermal or gradient Initial temp 100°C, ramp to 250°C

    Application as Reference Standards in Pharmaceutical and Agrochemical Industries

    Reference standards are highly purified compounds used as a benchmark for analytical measurements. They are essential for confirming the identity, purity, and concentration of a substance in a sample. "this compound" is available from various chemical suppliers, which indicates its use as a building block in synthesis and potentially as a reference material. labshake.comchemicalbook.com For it to be formally used as a certified reference standard in regulated industries like pharmaceuticals and agrochemicals, it would need to undergo a rigorous certification process.

    This process typically involves:

    Comprehensive Characterization: The compound's structure is unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

    Purity Determination: A battery of analytical tests is performed to determine the purity with a high degree of accuracy. This often involves mass balance calculations, combining results from chromatographic methods (for organic impurities), Karl Fischer titration (for water content), residue on ignition (for inorganic impurities), and residual solvent analysis.

    Certification and Documentation: A certificate of analysis is issued, detailing the compound's identity, purity, and the methods used for its characterization, along with an assigned uncertainty value.

    In the pharmaceutical industry, such a reference standard would be crucial for the quality control of any drug product where "this compound" is an intermediate or a potential impurity. Similarly, in the agrochemical sector, it would be used to quantify residues in environmental samples or to ensure the quality of a final pesticide product.

    Interactive Data Table: Key Attributes of a Certified Reference Standard

    Attribute Description Typical Analytical Techniques
    Identity Confirmation of the chemical structure. ¹H NMR, ¹³C NMR, MS, IR
    Purity (Organic) Quantification of organic impurities. HPLC, GC, TLC
    Water Content Measurement of the amount of water present. Karl Fischer Titration
    Inorganic Impurities Determination of non-volatile inorganic content. Residue on Ignition (Sulfated Ash)
    Residual Solvents Quantification of solvents from the synthesis process. Headspace GC

    Environmental Fate and Metabolite Analysis in Crop and Soil Systems

    The environmental fate of a chemical compound describes its transport, transformation, and degradation in the environment. For a compound like "this compound," which has structural similarities to certain pesticides (e.g., neonicotinoids containing a chloropyridine ring), understanding its environmental behavior is critical.

    Persistence and Degradation in Soil:

    Studies on pyridine and its derivatives have shown that the introduction of a chlorine atom to the pyridine ring generally increases its persistence in soil. wikipedia.orgwiley.comoup.com Chloropyridines are often more resistant to microbial degradation compared to their non-chlorinated counterparts. wiley.comoup.com The degradation of such compounds in soil is influenced by factors such as soil type, organic matter content, pH, temperature, and the microbial population present. The degradation pathway of "this compound" in soil would likely involve microbial action, potentially starting with the hydrolysis of the ester group to form 6-chloro-4-methylnicotinic acid. Further degradation could involve hydroxylation and eventual ring cleavage.

    Hydrolysis and Photolysis:

    The stability of the compound in aqueous environments is governed by its susceptibility to hydrolysis and photolysis. The ester linkage in "this compound" could be susceptible to hydrolysis, particularly under alkaline or acidic conditions, to yield the corresponding carboxylic acid and methanol. The rate of hydrolysis would be pH-dependent.

    Photolysis, or degradation by sunlight, can also be a significant degradation pathway for compounds containing aromatic rings. For structurally related neonicotinoid insecticides, photolysis has been shown to be a relevant degradation process in water. tandfonline.comumn.edunih.govumn.edunih.gov The chloropyridine ring in "this compound" would be expected to absorb UV radiation, potentially leading to its transformation into other products.

    Metabolite Analysis in Crops:

    If this compound were to be used in an agricultural context, understanding its uptake and metabolism by plants would be necessary. Plants can metabolize foreign compounds through a series of enzymatic reactions, often categorized into Phase I (functionalization, e.g., hydrolysis, oxidation) and Phase II (conjugation, e.g., with sugars or amino acids). For "this compound," a likely initial metabolic step in plants would be the hydrolysis of the ester to the carboxylic acid. This acid could then be further metabolized, potentially through conjugation with glucose to form a glucoside conjugate. The analysis of these metabolites would typically involve extraction from the plant matrix followed by analysis using HPLC-MS/MS to identify and quantify the parent compound and its transformation products.

    Interactive Data Table: Potential Environmental Fate and Metabolic Pathways

    Process Environmental Compartment Potential Transformation Products
    Microbial Degradation Soil 6-chloro-4-methylnicotinic acid, hydroxylated intermediates
    Hydrolysis Water, Soil 6-chloro-4-methylnicotinic acid, Methanol
    Photolysis Water, Soil Surface Various photoproducts resulting from ring modification or cleavage
    Plant Metabolism Crops 6-chloro-4-methylnicotinic acid, Glucoside conjugates

    Future Research Directions and Translational Perspectives for Methyl 6 Chloro 4 Methylnicotinate

    Emerging Synthetic Technologies and Process Optimization

    One of the key areas of development is the use of microwave-assisted synthesis . This technique has been shown to dramatically shorten reaction times in the preparation of pyridine (B92270) derivatives, often leading to higher yields and cleaner product profiles compared to conventional heating methods. smolecule.comacs.org For the synthesis of nicotinate (B505614) esters, microwave irradiation offers a green and efficient alternative to traditional thermal processes. acs.org

    Multicomponent reactions (MCRs) represent another promising avenue. MCRs allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing atom economy and reducing waste. smolecule.com The development of novel MCRs for the synthesis of polysubstituted nicotinic acid esters could streamline the production of compounds like Methyl 6-chloro-4-methylnicotinate. scbt.com

    Furthermore, flow chemistry is emerging as a powerful tool for process optimization. Continuous-flow microreactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and scalability. This technology has been successfully applied to the synthesis of other nicotinamide (B372718) derivatives, suggesting its potential for the production of this compound.

    Process optimization also involves the exploration of novel catalysts. The use of green catalysts and environmentally benign solvents is a central theme in modern synthetic chemistry. guidechem.com Research into recyclable catalysts and solvent-free reaction conditions for the synthesis of pyridine derivatives is an active area that could significantly impact the industrial production of this compound. nih.gov

    Novel Biological Applications and Drug Discovery Avenues

    While this compound is primarily recognized as a synthetic intermediate, the broader class of substituted nicotinates exhibits a wide range of biological activities, suggesting potential therapeutic applications for its derivatives. vulcanchem.com Current research directions for compounds with the nicotinic acid scaffold include the investigation of their antimicrobial, anti-inflammatory, and anticancer properties. vulcanchem.com

    A significant application of related 6-chloronicotinates is in the development of Positron Emission Tomography (PET) tracers . For instance, derivatives of 6-chloronicotinic acid have been utilized in the synthesis of ligands for the P2Y12 receptor, which is a promising target for imaging neuroinflammation. acs.org This highlights the potential for this compound to serve as a scaffold for the development of novel diagnostic imaging agents.

    The structural motifs present in this compound are found in various biologically active molecules. This makes it a valuable building block in medicinal chemistry for the synthesis of potential new drugs. vulcanchem.com The exploration of structure-activity relationships (SAR) of compounds derived from this intermediate is a key area of research. vulcanchem.com By systematically modifying the substituents on the pyridine ring, medicinal chemists can aim to develop compounds with optimized potency and selectivity for specific biological targets.

    Future drug discovery efforts may focus on utilizing this compound as a starting material for the synthesis of libraries of novel compounds to be screened against a wide array of biological targets. The versatility of its chemical handles—the chloro, methyl, and ester groups—allows for diverse chemical transformations, enabling the creation of a broad chemical space for high-throughput screening campaigns.

    Green Chemistry and Sustainable Synthesis Approaches for Nicotinate Derivatives

    The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including nicotinate derivatives. The goal is to develop more environmentally friendly processes that minimize waste, reduce energy consumption, and utilize renewable resources.

    One of the primary focuses of green chemistry in this context is the use of sustainable solvents and catalysts . Research is ongoing to replace hazardous solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. scbt.com The development and application of reusable catalysts, including biocatalysts like enzymes, can significantly reduce the environmental impact of synthetic processes.

    Atom economy is another core principle of green chemistry, and synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Multicomponent reactions, as mentioned earlier, are a prime example of an atom-economical approach to the synthesis of complex molecules like substituted nicotinates. smolecule.comscbt.com

    The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reaction vessel without the need for intermediate purification, is another key strategy. This approach simplifies the synthetic process, reduces solvent usage, and minimizes waste generation.

    By embracing these green chemistry principles, the future synthesis of this compound and other nicotinate derivatives can become more sustainable, economically viable, and environmentally responsible.

    Compound Information Table

    Compound Name
    This compound
    6-chloro-4-methylnicotinic acid
    Methyl 6-chloro-2-methylnicotinate
    Methyl 4-chloro-6-methylnicotinate
    2-chloro-6-methylnicotinic acid
    4-chloro-6-methylnicotinic acid
    Ethyl 2-chloro-5-methylnicotinate
    Ethyl 4-chloro-2-methylnicotinate
    Methyl 6-chloro-5-nitronicotinate
    Methyl 6-chloro-4-(trifluoromethyl)nicotinate

    Chemical and Physical Properties of this compound

    PropertyValue
    CAS Number 1224464-97-4 guidechem.com
    Molecular Formula C₈H₈ClNO₂ guidechem.com
    Molecular Weight 185.61 g/mol guidechem.com
    IUPAC Name methyl 6-chloro-4-methylpyridine-3-carboxylate guidechem.com
    Synonyms Methyl-6-chlor-4-methylnicotinat; 6-chloro-4-méthylnicotinate de méthyle; 6-cloro-4-metilnicotinato de metilo guidechem.com
    Boiling Point 252.3±35.0 °C (Predicted)
    Density 1.247±0.06 g/cm³ (Predicted)
    pKa -1.27±0.10 (Predicted) guidechem.com
    InChI Key BQVXASUNSLLUGY-UHFFFAOYSA-N guidechem.com
    Canonical SMILES CC1=CC(=NC=C1C(=O)OC)Cl guidechem.com

    Q & A

    Q. What systematic frameworks guide hypothesis-driven research on this compound?

    • Methodological Answer :
    • PICOT Adaptation : Define Population (e.g., reaction substrates), Intervention (synthetic routes), Comparison (alternative catalysts), Outcome (yield/purity), Time (reaction duration) .
    • Meta-Analysis : For structure-activity relationships, aggregate data from analogs (e.g., 2-amino-6-methylnicotinonitrile) using RevMan or R’s metafor package .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.